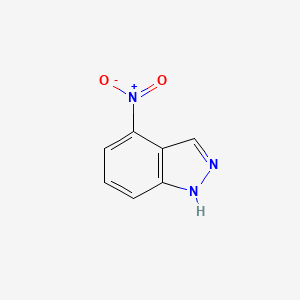

4-Nitro-1H-indazole

Description

Significance of the Indazole Scaffold in Chemical Biology and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. longdom.orglongdom.orgresearchgate.net Indazole derivatives have been successfully developed as therapeutic agents for a range of conditions. researchgate.net

The versatility of the indazole ring is attributed to its unique structural and electronic properties. longdom.orglongdom.org It can exist in two main tautomeric forms, 1H- and 2H-indazole, which influences its chemical reactivity and biological interactions. pnrjournal.comconnectjournals.com The presence of nitrogen atoms allows for hydrogen bonding, a crucial interaction in drug-receptor binding. pnrjournal.com Furthermore, the scaffold's rigidity and planarity provide a defined orientation for substituent groups to interact with target proteins. longdom.orglongdom.org

The diverse biological activities associated with the indazole scaffold include:

Anticancer: Many indazole derivatives exhibit potent antitumor activity. longdom.orgnih.govresearchgate.net

Anti-inflammatory: Compounds like benzydamine, which features an indazole core, are used for their anti-inflammatory properties. pnrjournal.com

Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties. acgpubs.orgnih.govresearchgate.net

Neurological: Indazole derivatives have been investigated for their potential in treating neurological disorders. researchgate.net

The continued exploration of the indazole scaffold in drug discovery underscores its importance and potential for developing novel therapeutics. longdom.orglongdom.orgresearchgate.net

Overview of 4-Nitro-1H-Indazole within the Indazole Family

Within the large family of indazole derivatives, this compound is distinguished by the presence of a nitro group (-NO2) at the 4-position of the indazole ring. chemicalbook.comscbt.com This electron-withdrawing group significantly influences the chemical and physical properties of the molecule. The nitro group's position can affect the regioselectivity of reactions, such as alkylation and glycosylation. seela.net

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C7H5N3O2 |

| Molecular Weight | 163.13 g/mol |

| CAS Number | 2942-40-7 |

| Appearance | Dark orange solid |

Source: scbt.comchemicalbook.comnih.gov

The synthesis of this compound is often achieved through the cyclization of appropriately substituted anilines, such as 2-methyl-3-nitroaniline (B147196). chemicalbook.com Research on this compound often focuses on its use as a synthetic intermediate for creating more complex molecules. seela.netresearchgate.net The nitro group can be reduced to an amino group, providing a key functional handle for further derivatization. seela.netresearchgate.net

Historical Context and Evolution of Research on Nitro-Indazoles

The study of nitro-indazoles has a long history, with early research focusing on their synthesis and basic chemical reactivity. acs.org Over time, the focus has shifted towards exploring their biological activities and potential applications. nih.govresearchgate.netacgpubs.org The introduction of a nitro group onto the indazole scaffold has been a common strategy to modulate the electronic properties and biological activity of the parent molecule. nih.govresearchgate.netacgpubs.org

Research has explored various positional isomers of nitroindazole, including 5-nitroindazole (B105863) and 6-nitroindazole (B21905), each exhibiting distinct properties and biological profiles. nih.govresearchgate.netnih.govresearchgate.net For instance, derivatives of 5-nitroindazole have shown promise as antimicrobial and anticancer agents. nih.govresearchgate.netacgpubs.org Similarly, 6-nitroindazole derivatives have been investigated for their potential in treating leishmaniasis. nih.gov

More recent research has delved into more sophisticated applications, such as the development of nitroreductase-triggered prodrugs. researchgate.netchemrxiv.org This approach utilizes enzymes to convert a less active nitro-containing compound into a more potent drug at a specific target site, offering a potential strategy for targeted therapy. researchgate.netchemrxiv.org The evolution of research on nitro-indazoles from fundamental synthesis to advanced therapeutic concepts highlights the enduring interest in this class of compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTVZVUYPVQEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183637 | |

| Record name | Indazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-40-7 | |

| Record name | 4-Nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Nitro 1h Indazole and Its Derivatives

Direct Synthesis Approaches to 4-Nitro-1H-Indazole

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving diazotization and cyclization reactions.

Diazotization and Cyclization Methods

A common and effective method for synthesizing this compound involves the diazotization of an appropriately substituted aniline (B41778), followed by an intramolecular cyclization. For instance, 2-methyl-3-nitroaniline (B147196) can serve as a starting material. sci-hub.se The synthesis of 6-substituted-4-nitro-1H-indazole derivatives often begins with the corresponding substituted 2-methyl-3-nitroaniline. google.com This precursor undergoes a diazotization reaction, typically using a nitrite (B80452) source in an acidic medium, to form a diazonium salt. thieme-connect.de Subsequent intramolecular cyclization, often promoted by heat or a change in pH, leads to the formation of the indazole ring system. thieme-connect.de

This general strategy has been applied to produce various 4,6-disubstituted 1H-indazole derivatives. For example, 6-methyl-4-nitro-1H-indazole and 6-trifluoromethyl-4-nitro-1H-indazole have been synthesized from their respective aniline precursors with reported yields of 52% and 79%. google.com

Alternative Cyclization Pathways

While diazotization of anilines is a primary route, other cyclization strategies exist for forming the indazole ring. One such alternative involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). sci-hub.se Another approach is the cyclization of arylhydrazones derived from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes. nih.gov This method relies on a deprotonation step followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indazole ring. nih.gov

Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is synthesized, its further functionalization allows for the creation of a diverse range of derivatives. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose.

Palladium-Catalyzed C-H Arylation and Regioselectivity Studies

The direct arylation of the this compound core via palladium-catalyzed C-H activation offers an atom-economical approach to introduce aryl groups. A significant challenge in this area is controlling the regioselectivity of the arylation, particularly between the C3 and C7 positions.

Research has demonstrated that the regioselectivity of the palladium-catalyzed C-H arylation of 1-methyl-4-nitro-1H-indazole can be effectively controlled by the choice of solvent and ligand. researchgate.netresearchgate.net Specifically, the use of a bidentate ligand in dimethylacetamide (DMA) as the solvent promotes arylation at the C7 position. researchgate.netresearchgate.net In contrast, employing a phosphine (B1218219) ligand in water directs the arylation to the C3 position. researchgate.netresearchgate.net This switchable regioselectivity allows for the targeted synthesis of either C3- or C7-arylated products in moderate to good yields. researchgate.netresearchgate.net

Table 1: Solvent and Ligand Effects on Regioselective C-H Arylation of 1-Methyl-4-Nitro-1H-Indazole researchgate.netresearchgate.net

| Position of Arylation | Catalyst | Ligand | Solvent |

| C7 | Pd(OAc)₂ | Bidentate | DMA |

| C3 | Pd(OAc)₂ | Phosphine | H₂O |

Mechanistic studies, including density functional theory (DFT) calculations, have been conducted to understand the factors governing the regioselectivity of these C-H activation reactions. The proposed mechanism for the C7 arylation involves the initial coordination of the palladium catalyst, formed from Pd(OAc)₂ and a ligand like 1,10-phenanthroline, to the 1-methyl-7-nitro-1H-indazole. researchgate.net The reaction then proceeds through the activation of the C7 C-H bond.

The choice of ligand and solvent plays a crucial role in influencing the electronic and steric environment of the palladium catalyst, thereby dictating which C-H bond is preferentially activated. The ability to direct functionalization to either the C3 or C7 position provides a versatile and efficient method for creating a library of substituted this compound derivatives for various applications. researchgate.netresearchgate.net

Solvent- and Ligand-Controlled Regioselective Functionalization (C3 vs. C7)

N-Substitution Reactions and Regioisomeric Control

The N-substitution of the indazole ring is a critical step in the synthesis of many derivatives, and achieving regioselectivity between the N-1 and N-2 positions is a significant challenge. The outcome of these reactions is influenced by a combination of electronic and steric factors of the indazole substrate, as well as the nature of the alkylating or acylating agent and the reaction conditions. beilstein-journals.orgresearchgate.net

Generally, the synthesis of N-1 or N-2 substituted indazoles can be approached by introducing the substituent either before or after the formation of the indazole ring. beilstein-journals.org For instance, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of 1H-indazoles in good to excellent yields. beilstein-journals.org

Control over regioselectivity can also be achieved by carefully selecting the reaction conditions. For example, N-acylation is suggested to predominantly yield the N-1 substituted regioisomer through the isomerization of the initially formed N-2 acylindazole to the more thermodynamically stable N-1 isomer. beilstein-journals.org Similarly, thermodynamic equilibration using β-halo ester electrophiles in the presence of dimethylformamide (DMF) has been shown to favor the formation of N-1 substituted indazoles. beilstein-journals.org The choice of base and solvent system is also crucial; for instance, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. researchgate.net In contrast, the use of potassium carbonate (K2CO3) in DMF can result in nearly equal amounts of N-1 and N-2 isomers. researchgate.net

The electronic properties of substituents on the indazole ring play a significant role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, have been shown to confer excellent N-2 regioselectivity. researchgate.net

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99% N-1 |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99% N-1 |

| 3-COMe | Alkyl bromide | NaH/THF | >99% N-1 |

| 3-Carboxamide | Alkyl bromide | NaH/THF | >99% N-1 |

| 7-NO2 | Alkyl bromide | NaH/THF | ≥96% N-2 |

| 7-CO2Me | Alkyl bromide | NaH/THF | ≥96% N-2 |

| Unsubstituted | Benzyl bromide | K2CO3/DMF | ~50:50 |

This table is generated based on findings reported in the literature. researchgate.net

Synthesis of Azetidinone Derivatives from Nitroindazoles

Azetidinones, also known as β-lactams, are a class of compounds with significant biological importance. The synthesis of azetidinone derivatives of nitroindazoles has been explored as a strategy to create novel molecular architectures. A notable example involves the synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. scielo.brresearchgate.net This multi-step synthesis begins with 6-nitro-1H-indazole. scielo.brresearchgate.netresearchgate.net

The key steps in this synthetic sequence are:

N-Alkylation: 6-Nitro-1H-indazole is reacted with a suitable dihaloalkane, such as 1-bromo-2-chloroethane, to introduce an ethyl chloride side chain at the N-1 position, yielding 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br

Hydrazinolysis: The resulting chloro derivative is then treated with hydrazine hydrate (B1144303) to produce 1-(2-hydrazinoethyl)-6-nitro-1H-indazole. scielo.br

Condensation: This hydrazine derivative is subsequently condensed with various substituted aromatic aldehydes to form the corresponding hydrazones. researchgate.net

Cycloaddition: The final step involves a cycloaddition reaction of the hydrazones with chloroacetyl chloride in the presence of a base to construct the 2-azetidinone ring, affording the target 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones. scielo.brresearchgate.net

Similarly, N-[(4-aryl-3-chloro-2-oxo-azetidine)acetamidyl]-5-nitroindazoles have been synthesized from N-(arylidene amino acetamidyl)-5-nitroindazoles. tandfonline.com

Formation of Sulfonamide and Carbamate (B1207046) Derivatives

The synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole has been reported, leading to compounds with potential biological activities. acgpubs.orgresearchgate.net These derivatives are typically prepared by reacting 5-nitro-1H-indazole with various sulfonyl chlorides or chloroformates. researchgate.netresearchgate.net The reaction of 5-nitro-1H-indazole with different alkyl or aryl sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. acgpubs.orgmdpi.com For instance, reacting 5-nitro-1H-indazole with 3,4-dimethoxyphenyl)sulfonyl chloride results in the formation of 1-((3,4-dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole. mdpi.com

Similarly, carbamate derivatives are synthesized by reacting 5-nitro-1H-indazole with various alkyl or aryl chloroformates. researchgate.net This approach allows for the introduction of a wide range of substituents, leading to a diverse library of compounds. The structures of these synthesized sulfonamide and carbamate derivatives are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. acgpubs.orgresearchgate.net

Knoevenagel Condensation and Chromenone-Indazole Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that has been employed in the synthesis of complex molecules incorporating the this compound scaffold. wikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base like piperidine. wikipedia.org

A specific application of this methodology is the reaction of nitroindazolylacetonitriles with various aldehydes. researchgate.netresearchgate.net This strategy has been used to prepare a series of derivatives in good to excellent yields. researchgate.net A particularly interesting extension of this reaction is the synthesis of chromenone-indazole derivatives. The reaction of nitroindazolylacetonitriles with salicylaldehyde (B1680747) provides an efficient route to chromenone-imine-indazoles, which can then be converted to the corresponding chromenone-indazoles via acid hydrolysis. researchgate.netresearchgate.net This two-step process has been shown to produce the final products in high yields (88-94%). researchgate.netresearchgate.net

Cu(OAc)2-Mediated N-N Bond Formation Approaches

Copper(II) acetate (B1210297) [Cu(OAc)2] has emerged as an effective mediator for the formation of the N-N bond in the synthesis of 1H-indazoles. One such method utilizes the cyclization of ketimines derived from o-aminobenzonitriles and organometallic reagents. The subsequent treatment with Cu(OAc)2 in the presence of oxygen as the oxidant efficiently converts the ketimine intermediates into the desired 1H-indazoles in good to excellent yields. nih.govresearchgate.net

Another copper-catalyzed approach involves the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov For instance, Cu2O has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones following a thermo-induced isomerization. nih.gov Similarly, Cu(OAc)2·H2O has been employed as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles. nih.gov These copper-mediated methods offer a versatile and efficient means of constructing the indazole ring system.

Rhodium and Copper Catalyzed C-H Activation and C-N/N-N Coupling

The synergistic use of rhodium and copper catalysts has enabled the development of efficient methods for the synthesis of 1H-indazoles via C-H activation and subsequent C-N/N-N bond formation. acs.orgnih.govsnnu.edu.cn One notable strategy involves the reaction of imidates with nitrosobenzenes. acs.orgnih.govsnnu.edu.cn This process occurs under redox-neutral conditions and demonstrates high efficiency and tolerance for various functional groups. acs.orgnih.govsnnu.edu.cn A key intermediate in this reaction is a rhodacyclic imidate complex. acs.orgsnnu.edu.cn

Another approach utilizes the reaction of readily available arylimidates and organo azides, co-catalyzed by Rh(III) and Cu(II). nih.govacs.org This method involves Rh(III)-catalyzed C-H activation/C-N bond formation followed by Cu-catalyzed N-N bond formation. nih.govacs.org This process is considered scalable and environmentally friendly, using oxygen as the terminal oxidant and producing nitrogen and water as byproducts. nih.gov

Strategic Considerations for Efficient and Scalable Synthesis

The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for their potential applications. Several factors need to be considered to ensure practicality and cost-effectiveness on a larger scale.

One key consideration is the choice of starting materials. Utilizing inexpensive and readily available precursors is essential for a scalable process. thieme-connect.comnih.gov For example, the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been achieved through a scalable three-step approach starting from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com Similarly, the manufacturing process for the antiviral drug ensitrelvir, which contains an indazole motif, began with the electrophilic nitration of an inexpensive aromatic aldehyde. nih.govchemrxiv.org

The efficiency and safety of the synthetic steps are also paramount. thieme-connect.com For instance, some traditional methods for indazole synthesis involve potentially hazardous steps like nitrosation, which are sought to be avoided in large-scale production. thieme-connect.com The development of milder reaction conditions and the avoidance of hazardous reagents are therefore important goals. nih.govchemrxiv.org

Finally, the ease of purification and isolation of the final product is a critical factor in scalable synthesis. Methods that yield high-purity products without the need for extensive chromatographic purification are highly desirable. For example, in the synthesis of an intermediate for 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, a method was developed that yielded the product in good yield without requiring column chromatography, making it suitable for scale-up. Crystallization directly from the reaction mixture is another strategy that can enhance efficiency and reduce waste. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 1h Indazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 4-nitro-1H-indazole and its derivatives. It provides detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within the molecule. In the case of this compound derivatives, the chemical shifts (δ) of the aromatic protons are influenced by the position of the nitro group and other substituents. For instance, in a study of (1H-indazol-1-yl)methanol derivatives, the aromatic proton signals were observed to be dependent on the presence and location of the nitro group. nih.gov The ¹H NMR spectra of various nitroindazole derivatives, such as 6-nitro-3-phenyl-1H-indazole and 6-nitro-3-(4-nitrophenyl)-1H-indazole, show distinct signals for the aromatic protons, which are crucial for their structural confirmation. rsc.org

A detailed analysis of the ¹H NMR spectrum of 3-(4-methylphenyl)-6-nitro-1H-indazole in DMSO-d₆ revealed specific signals corresponding to the protons of the indazole and phenyl rings. iucr.org Similarly, the ¹H NMR spectra of azetidinone derivatives of 6-nitro-1H-indazole displayed characteristic signals for the protons in the newly formed β-lactam ring. scielo.br

Below is an interactive table summarizing the ¹H NMR data for selected this compound derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (4-Nitro-1H-indazol-1-yl)methanol | DMSO-d₆ | H-3 | ~8.4 | s | researchgate.net | |

| H-5 | ~7.8 | t | researchgate.net | |||

| H-6 | ~8.2 | d | researchgate.net | |||

| H-7 | ~7.6 | d | researchgate.net | |||

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | NH | 11.63 | br s | rsc.org | |

| H-5 | 8.26 | s | rsc.org | |||

| H-7, H-4' | 8.14-8.07 | m | rsc.org | |||

| Phenyl | 7.98-7.96 | m | rsc.org | |||

| Phenyl | 7.61-7.51 | m | rsc.org | |||

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole | CD₃COCD₃ | NH | 13.33 | br | rsc.org | |

| H-5 | 8.59 | s | rsc.org | |||

| Aromatic | 8.37-8.29 | m | rsc.org | |||

| Aromatic | 8.08-8.06 | m | rsc.org |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to the electronic effects of the nitro group and other substituents. For instance, the carbon atom attached to the nitro group typically resonates at a downfield chemical shift. mdpi.com

In a study of 6-nitro-3-phenyl-1H-indazole, the ¹³C NMR spectrum in CDCl₃ showed distinct signals for all the carbon atoms, which were assigned based on their chemical environment. rsc.org Similarly, the ¹³C NMR spectrum of 6-nitro-3-(4-nitrophenyl)-1H-indazole in CD₃COCD₃ provided key data for its structural elucidation. rsc.org The ¹³C NMR signals of the carbon attached to the nitro group can sometimes be broadened due to quadrupole broadening, which can be overcome using specific NMR techniques. mdpi.com

An interactive data table of ¹³C NMR data for representative this compound derivatives is provided below.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| This compound | Not Specified | C-3a | 123.6 | nih.gov |

| C-4 | 137.9 | nih.gov | ||

| C-5 | 115.1 | nih.gov | ||

| C-6 | 129.2 | nih.gov | ||

| C-7 | 110.1 | nih.gov | ||

| C-7a | 141.2 | nih.gov | ||

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | C-3 | 146.99 | rsc.org |

| C-3a | 124.13 | rsc.org | ||

| C-4 | 122.07 | rsc.org | ||

| C-5 | 116.19 | rsc.org | ||

| C-6 | 146.56 | rsc.org | ||

| C-7 | 106.96 | rsc.org | ||

| C-7a | 140.32 | rsc.org | ||

| Phenyl C | 132.02, 129.27, 129.17, 127.72 | rsc.org | ||

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole | CD₃COCD₃ | C-3 | 147.93 | rsc.org |

| C-3a | 122.17 | rsc.org | ||

| C-4 | Not Reported | |||

| C-5 | 116.70 | rsc.org | ||

| C-6 | 147.10 | rsc.org | ||

| C-7 | 108.12 | rsc.org | ||

| C-7a | 141.40 | rsc.org | ||

| Phenyl C | 143.11, 139.67, 128.22, 124.55, 124.05 | rsc.org |

Multinuclear NMR Characterization of Isomers and Tautomers

Multinuclear NMR, including ¹⁵N NMR, is a powerful tool for studying the tautomerism and isomerism in indazole derivatives. The chemical shifts of nitrogen atoms are particularly sensitive to their chemical environment, allowing for the differentiation between tautomers and isomers. researchgate.net For instance, the ¹⁵N NMR signals of the "pyrrole" and "pyridine" type nitrogen atoms in N-substituted azoles are distinct, aiding in their unambiguous assignment. mdpi.com

The reaction of NH-indazoles with formaldehyde (B43269) has been studied using multinuclear NMR, which helped in the characterization of both 1-substituted and 2-substituted derivatives for the first time. researchgate.netacs.org Theoretical calculations, such as GIAO/DFT, are often used in conjunction with experimental NMR data to provide a sound basis for the observed chemical shifts and to understand the relative stabilities of different tautomers and isomers. researchgate.netacs.org

Solid-State NMR Applications in Structural Confirmation

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline and amorphous solids. It is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. The study of N-substituted pyrazoles and indazoles by solid-state ¹³C and ¹⁵N NMR has demonstrated its utility in comparing the structures in the solid state with those in solution. nih.gov

In the investigation of the addition of 1H-indazole and its nitro derivatives to formaldehyde, solid-state NMR was employed alongside solution NMR and crystallography to characterize the resulting products. researchgate.netacs.org Furthermore, the supramolecular organization of perfluorinated 1H-indazoles has been explored using solid-state multinuclear NMR in combination with other techniques. ujaen.es

X-ray Crystallography for Molecular Architecture Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several derivatives of this compound have been determined, revealing key architectural features. For example, the crystal structure of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4-nitro-1H-indazole showed an anti conformation of the glycosylic bond. nih.gov In the case of 3-(4-methylphenyl)-6-nitro-1H-indazole, the asymmetric unit consists of two independent molecules with very similar conformations. iucr.org The indazole moieties are essentially planar, with the nitro groups slightly twisted out of the plane. iucr.org

Studies on related nitroindazole derivatives have highlighted the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, in stabilizing the crystal lattice. vulcanchem.com The crystal structures of (1H-indazol-1-yl)methanol derivatives of nitroindazoles have also been reported, showing the formation of dimers through intermolecular O-H···N hydrogen bonds. researchgate.netacs.org

Mass Spectrometry Techniques (e.g., FAB-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are particularly useful for the analysis of polar and thermally labile molecules like nitroindazole derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the chemical bonds within the sample. In the structural elucidation of this compound and its derivatives, IR spectroscopy plays a crucial role in confirming the presence of key structural motifs.

The IR spectrum of an indazole derivative is typically complex, but specific regions of the spectrum can be assigned to the vibrations of particular functional groups. The primary absorptions of interest for this compound include the N-H stretching of the indazole ring, the aromatic C-H and C=C stretching vibrations of the bicyclic system, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Detailed analysis of the IR spectra of nitro-1H-indazole derivatives provides valuable insights into their molecular structure. For instance, the presence of the nitro group is definitively confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching modes. These typically appear in the regions of 1566–1509 cm⁻¹ for asymmetric stretching and 1348–1330 cm⁻¹ for symmetric stretching. acgpubs.orgmdpi.com

The N-H bond of the indazole ring gives rise to a characteristic stretching vibration, which is often observed as a broad band in the region of 3456–3329 cm⁻¹. mdpi.commdpi.com The aromatic C-H stretching vibrations are typically found at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings produce a series of bands in the 1694–1458 cm⁻¹ region. acgpubs.orgmdpi.comnih.gov The C-N stretching vibrations can also be identified, often appearing in the range of 1386–1290 cm⁻¹. acgpubs.orgmdpi.com

Substitutions on the indazole ring can influence the exact positions of these absorption bands. For example, the introduction of different substituents can alter the electronic environment of the molecule, leading to shifts in the vibrational frequencies of adjacent functional groups. These shifts can provide further structural information about the specific substitution pattern of the derivative.

The table below summarizes the characteristic IR absorption frequencies for the main functional groups found in this compound and related derivatives, based on data from various research findings.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | References |

| N-H | Stretch | 3456–3329 | mdpi.commdpi.com |

| Aromatic C-H | Stretch | 3095–3020 | acgpubs.orgscielo.br |

| C=C (Aromatic) | Stretch | 1694–1458 | acgpubs.orgmdpi.comnih.gov |

| NO₂ | Asymmetric Stretch | 1566–1509 | acgpubs.orgmdpi.com |

| NO₂ | Symmetric Stretch | 1348–1330 | acgpubs.orgmdpi.com |

| C-N | Stretch | 1386–1290 | acgpubs.orgmdpi.com |

The following table provides more specific IR data for various nitro-1H-indazole derivatives, illustrating the consistency of the functional group absorptions across different molecular contexts.

| Compound | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |

| 1-(4-Chlorophenyl)-5-nitro-1H-indazole | 1509 | 1343 | - | mdpi.com |

| 1-(4-Bromophenyl)-5-nitro-1H-indazole | 1511 | 1348 | - | mdpi.com |

| 1-(2,4-Dichlorophenyl)-5-nitro-1H-indazole | 1517 | 1344 | - | mdpi.com |

| 4-(5-Nitro-1H-indazol-1-yl)benzenesulfonamide | 1512 | 1339 | 3329, 3241 (N-H) | mdpi.com |

| 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole | 1525 | 1345 (S=O) | 3091 (C-H), 1694 (C=C) | acgpubs.org |

| Methyl-5-nitro-1H-indazole-1-carboxylate | 1522 | 1335 (C-C) | 3093 (C-H), 1734 (C=O) | acgpubs.org |

| 1-(2-chloroethyl)-6-nitro-1H-indazole | 1532 | - | 3020 (C-H), 1572 (C=C), 768 (C-Cl) | scielo.br |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | 1522 | 1346 | - | rsc.org |

Theoretical and Computational Chemistry Studies of 4 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a window into the molecular world. For 4-Nitro-1H-indazole, these methods have been instrumental in characterizing its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust and cost-effective method for studying the electronic properties of molecules. jmaterenvironsci.com By focusing on the electron density, DFT calculations can accurately predict the electronic structure and reactivity of this compound. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other chemical species. jmaterenvironsci.comarabjchem.org

Studies have employed DFT to obtain a detailed picture of the electronic distribution and reduction processes of nitroindazoles. arabjchem.org The interpretation of experimental data, such as that from cyclic voltammetry, is often supported by DFT computations. arabjchem.org For instance, the electronic potential values calculated through DFT can indicate the direction of electron transfer in reactions, suggesting that in certain interactions, electron transfer will occur from aryl acetonitrile (B52724) derivatives to alkyl nitroindazoles. jmaterenvironsci.com The nitro group, being strongly electron-withdrawing, significantly perturbs the electronic structure of the indazole system, an effect that can be quantified and analyzed using DFT.

Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shift Predictions

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgresearchgate.net This computational technique has proven invaluable in the structural elucidation of indazole derivatives. acs.orgresearchgate.netnih.gov

Theoretical calculations of NMR chemical shifts for this compound and its derivatives are often performed at the B3LYP/6-311++G(d,p) level of theory, which has been shown to provide a sound basis for experimental observations. acs.orgresearchgate.netnih.gov By comparing the computationally predicted NMR chemical shifts with experimental data, researchers can confirm the structural assignments of isomers and tautomers. acs.orgacs.org This is particularly useful when compounds are formed in small quantities or are unstable, making their experimental characterization challenging. acs.orgacs.org The GIAO method has been successfully used to confirm the assignment of not only 1H and 13C NMR spectra but also 15N NMR spectra. nih.gov

Tautomerism and Isomerism of this compound

Indazole and its derivatives can exist in different tautomeric and isomeric forms, a phenomenon that significantly influences their chemical and biological properties. Computational studies have been crucial in understanding the relative stabilities and equilibria of these forms.

Thermodynamic Stability of Tautomers (1H vs. 2H)

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govbeilstein-journals.org For the parent indazole, MP2/6-31G** calculations indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov Similar energy differences have been reported by other researchers in both the gas phase and in water. nih.gov This inherent stability of the 1H-form means that N-unsubstituted indazoles predominantly exist as the 1H-tautomer in both solid and solution phases. thieme-connect.de

The position of the nitro group can influence the relative stability. However, the general preference for the 1H tautomeric form is a recurring theme in computational studies of indazole derivatives.

Computational Modeling of Tautomeric Equilibria

Computational modeling provides a dynamic view of the tautomeric equilibria in indazole systems. These models can predict how different factors, such as substituents and solvent effects, influence the position of the equilibrium. Preventing potential tautomeric equilibria is sometimes desirable in biological evaluations to ensure consistent molecular geometry for interactions.

DFT calculations have been used to explore the annular tautomerization of the two nitrogen atoms in the indazole ring. researchgate.net These theoretical studies are essential for understanding the reactivity of N-1 and N-2 alkylated indazole isomers, which can be strongly dependent on reaction conditions. researchgate.net

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. researchgate.netlongdom.org For this compound and its derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. researchgate.netlongdom.orgnih.gov

These simulations can highlight the consistent and robust binding of a compound within the binding site of a target protein. researchgate.net By analyzing the trajectory of the complex over time, researchers can understand the structural and intermolecular affinity and stability in a biological environment. nih.govtandfonline.com For instance, MD simulations have shown that certain indazole derivatives can remain in a good equilibrium with a structure deviation of approximately 1–3 Å when complexed with an enzyme. nih.govtandfonline.com The types of interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-protein complex can also be identified and analyzed through these simulations. nih.gov

Electrostatic Potential (ESP) Maps and Reactivity Analysis

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity of this compound. By analyzing the electronic properties of the molecule, researchers can predict its behavior in chemical reactions. Key aspects of this analysis include the use of Electrostatic Potential (ESP) maps and the calculation of various reactivity descriptors.

Electrostatic potential maps are valuable tools for visualizing the charge distribution within a molecule and identifying the regions most susceptible to electrophilic and nucleophilic attack. In these maps, different colors represent varying levels of electrostatic potential. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and thus prone to attack by electrophiles. Conversely, blue areas signify positive electrostatic potential, indicating electron-deficient regions that are attractive to nucleophiles. Green areas represent neutral electrostatic potential. nih.gov

In the context of nitro-substituted indazoles, the nitro group (NO₂) significantly influences the electronic distribution across the molecule. Studies on related alkyl nitroindazoles have shown that these compounds generally act as electrophiles, or electron acceptors. jmaterenvironsci.com This is corroborated by the analysis of their global electrophilicity index. jmaterenvironsci.com

Detailed computational analyses of alkyl nitroindazoles reveal specific sites of reactivity. The ESP maps and Fukui functions, which help to predict local reactivity, indicate that the oxygen atoms of the nitro group are the most reactive sites for nucleophilic attack. jmaterenvironsci.com This is a critical finding for understanding the reaction mechanisms involving this class of compounds.

The reactivity of this compound is also influenced by its molecular structure and the distribution of electron density. For instance, the position of the nitro group on the indazole ring affects the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy, which in turn reflects the electronic environment of the protons and carbons. arpgweb.com The electron-withdrawing nature of the nitro group at position 4 leads to a downfield shift in the resonance of the H-3 proton, indicating a decrease in electron density at that position. arpgweb.com

The table below summarizes key computational parameters that are often used to describe the reactivity of molecules like this compound and its derivatives. These parameters are typically calculated using DFT methods.

| Parameter | Description | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. Higher values suggest greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. Lower values suggest greater electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller energy gap generally implies higher reactivity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Influences the polarity of bonds and the direction of charge transfer in reactions. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | Harder molecules have a larger energy gap and are less reactive. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Higher values indicate greater electrophilic character. |

This table provides a generalized overview of computational parameters relevant to reactivity analysis.

Further studies on the reaction of this compound with formaldehyde (B43269) in acidic conditions have utilized DFT calculations (specifically B3LYP/6-311++G(d,p)) to investigate the thermodynamics and mechanism of the reaction. acs.orgnih.gov These computational approaches are essential for confirming experimental observations and providing a deeper understanding of the reaction pathways at a molecular level. acs.orgnih.gov For example, such calculations can determine the relative stability of different isomers and protonated forms of the molecule, which is crucial for predicting the outcome of a reaction. acs.org

Reaction Mechanisms and Reactivity of 4 Nitro 1h Indazole

Addition Reactions to Formaldehyde (B43269) in Acidic Media

The reaction of NH-indazoles, including 4-nitro-1H-indazole, with formaldehyde in an aqueous solution of hydrochloric acid has been a subject of detailed experimental and theoretical study. acs.orgnih.govacs.orgfigshare.com This reaction is characteristic of various azoles and results in the formation of N-hydroxymethyl derivatives. nih.gov

In acidic conditions, indazoles react with formaldehyde to yield (1H-indazol-1-yl)methanol derivatives. acs.orgresearchgate.net Specifically, this compound (1b) reacts to form the corresponding N1-CH2OH product. acs.orgnih.govresearchgate.net While both N1 and N2 isomers are possible, computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level indicate that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. acs.orgnih.gov

These derivatives have been extensively characterized using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.orgnih.govacs.orgresearchgate.net The formation of the N1-substituted derivative, (4-nitro-1H-indazol-1-yl)methanol (2b), is confirmed by detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra. acs.org X-ray diffraction studies of the crystalline products provide definitive structural proof, revealing key geometric parameters such as torsion angles. For the series of nitro-substituted (1H-indazol-1-yl)methanol derivatives, the N2–N1–C–O and N1–C–O–H torsion angles show consistent values, averaging 85.7° and 100.3°, respectively. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Observed Protons |

|---|---|---|

| ¹H | 8.64 | H3 |

| 8.39 | H5 | |

| 8.19 | H7 | |

| 7.71 | H6 | |

| 6.54 | OH | |

| 6.01 | CH₂ | |

| ¹³C | 141.5 | C7a |

| 139.6 | C4 | |

| 132.8 | C3 | |

| 125.8 | C6 | |

| 118.4 | C5 | |

| 117.9 | C7 | |

| 71.7 | CH₂ | |

| ¹⁵N | -69.8 | N1 |

| -12.8 | N2 |

The addition of azoles to carbonyl compounds is a reversible reaction. nih.gov The presence of electron-withdrawing groups, such as the nitro substituent on the indazole ring, has a notable effect on the reaction equilibrium. acs.orgnih.gov These groups increase the sensitivity of the resulting N-hydroxymethyl adduct to hydrolysis. acs.orgnih.gov This heightened sensitivity corresponds to an increase in the rate of the reverse reaction (elimination) due to the enhanced leaving group character of the nitro-substituted indazole anion. acs.orgnih.gov Consequently, while the forward reaction to form the adduct proceeds, the equilibrium may be less favorable compared to unsubstituted or electron-donating substituted indazoles due to the faster reverse reaction. nih.gov

Formation of N1-CH2OH Derivatives and Isomer Characterization

Nucleophilic Substitution Reactions

The electronic nature of the this compound system, particularly the influence of the potent electron-withdrawing nitro group, makes it susceptible to nucleophilic substitution reactions.

The alkylation of nitroindazoles is a key reaction, and the position of the nitro group influences the reactivity and the resulting product distribution. In reactions of nitroindazoles with 1,2-dibromoethane, this compound yields a mixture of N-alkylation products, including 1-(2-bromoethyl)-4-nitro-1H-indazole, 2-(2-bromoethyl)-4-nitro-2H-indazole, and the elimination product 4-nitro-1-vinyl-1H-indazole. mdpi.comnih.gov The reaction demonstrates that both N1 and N2 positions are reactive sites for alkylation. mdpi.com

Furthermore, in the case of 4,6-dinitro-1H-indazole, nucleophilic substitution occurs with complete regiospecificity, where the 4-nitro group is replaced by various nucleophiles like phenylsulfanyl, azido, and phenoxy groups. thieme-connect.de This highlights the activation of the C4 position by the two nitro groups. The reaction of nitrodiazole anions with electrophiles like p-nitrobenzyl chloride can proceed through both Sₙ2 and Sᵣₙ1 (radical-nucleophilic substitution) mechanisms. rsc.org

| Substrate | Reagent | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1,2-dibromoethane | KOH, Toluene, Reflux | 1-(2-Bromoethyl)-4-nitro-1H-indazole | 34% | mdpi.comnih.gov |

| This compound | 1,2-dibromoethane | KOH, Toluene, Reflux | 2-(2-Bromoethyl)-4-nitro-2H-indazole | 16% | nih.gov |

| 4,6-Dinitro-1H-indazole | Thiophenol | - | 4-Phenylsulfanyl-6-nitro-1H-indazole | High | thieme-connect.de |

| 4,6-Dinitro-1H-indazole | Sodium Azide | - | 4-Azido-6-nitro-1H-indazole | Moderate | thieme-connect.de |

Electron-withdrawing groups (EWGs) like the nitro (NO₂) group exert a profound influence on the reactivity of the indazole ring. ontosight.ai The NO₂ group at the C4 position significantly perturbs the electronic distribution across the aromatic system, making the ring more electron-deficient. ontosight.ai This electronic deficit activates the ring towards nucleophilic attack. researchgate.net

Theoretical studies using DFT have been employed to quantify this effect. arpgweb.comresearchgate.net Global quantum chemical parameters, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), are calculated to predict reactivity. A lower chemical potential and higher electrophilicity index indicate a greater susceptibility to nucleophilic attack. These calculations, combined with experimental NMR data, confirm that the nitro group strongly influences the electronic environment of the indazole nucleus, particularly at the ortho and para positions relative to the nitro group. arpgweb.com This activation is crucial for understanding the regioselectivity observed in substitution reactions, where nucleophiles preferentially attack specific positions on the electron-poor ring. thieme-connect.deresearchgate.net

Reactivity and Selectivity in Alkyl Nitroindazole Reactions

Cycloaddition Reactions and Periselectivity

Indazole derivatives, including those with nitro groups, are valuable scaffolds in cycloaddition reactions for constructing more complex heterocyclic systems. taylorandfrancis.com The reactivity of nitro-substituted indazoles in these reactions can be finely tuned, leading to specific regio- and periselective outcomes.

For instance, 3-chloro-6-nitro-1H-indazole has been used as a precursor in 1,3-dipolar cycloaddition reactions with various azides. taylorandfrancis.comnih.gov These reactions show periselectivity, meaning a preference for one type of cyclic transition state over another, which is dependent on the nature of the dipole used. taylorandfrancis.com

Biological Activities and Pharmacological Potential of 4 Nitro 1h Indazole Derivatives

Anticancer Activities and Mechanisms of Action

The quest for novel and effective anticancer agents has led to the investigation of 4-nitro-1H-indazole derivatives, which have demonstrated promising results in preclinical studies. Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular enzymes and the direct suppression of cancer cell growth.

Inhibition of Kinase Enzymes (e.g., TTK, FGFR1)

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Certain indazole derivatives have been identified as potent inhibitors of specific kinases involved in tumor progression. For instance, some indazole-based compounds have been developed as inhibitors of Tyrosine Threonine Kinase (TTK), a crucial component of the spindle assembly checkpoint, and Fibroblast Growth Factor Receptor (FGFR), which plays a role in cell proliferation and survival. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potential of these compounds. For example, the introduction of a sulfonamide group on the indazole scaffold has been shown to enhance interactions within the active site of TTK. researchgate.net Similarly, modifications at the C-4 and C-6 positions of the 1H-indazole ring have been found to significantly influence the inhibitory activity and selectivity against FGFR. nih.gov A series of 1H-indazole derivatives were designed and synthesized as potent FGFR inhibitors, with some compounds showing strong enzymatic inhibition. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Beyond kinase inhibition, this compound derivatives have exhibited broad antiproliferative activity against a variety of human cancer cell lines. researchgate.netontosight.airsc.orgnih.gov Studies have demonstrated their cytotoxic effects against lung adenocarcinoma (A549), colon cancer (HCT-116), hepatocellular carcinoma (PLC/PRF/5), and breast cancer cell lines. researchgate.net For some derivatives, IC50 values, the concentration required to inhibit 50% of cell growth, have been reported in the low micromolar and even nanomolar range, indicating significant potency. nih.govresearchgate.net

The antiproliferative mechanism of these compounds can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For instance, certain derivatives have been shown to trigger apoptosis through the upregulation of pro-apoptotic markers like p53 and Bax. researchgate.net Furthermore, some compounds can cause a blockage of cells in specific phases of the cell cycle, such as the S or G2/M phase, thereby halting their proliferation. researchgate.netrsc.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | Antiproliferative activity | 0.64 to 17 µM | researchgate.net |

| 6-Bromo-3-chloro-4-nitro-1H-indazole derivative | A549 (lung) | Inhibition of cell proliferation | As low as 0.64 µM | |

| 3-Bromo-6-isopropyl-4-nitro-1H-indazole | Human cancer cell lines | Reduction in cell viability | 12 µM | |

| Nitro-aryl 1H-indazole derivative (HT-28) | Six tumor cell lines | Significant tumoricidal effect | Not specified | nih.gov |

| 6-nitro-benzo[g]indazoles | NCI-H460 (lung) | Antiproliferative activity | 5–15 μM | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

In an era of growing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have demonstrated a broad spectrum of activity against various microbial pathogens. ontosight.aiscielo.brlongdom.orgmdpi.comresearchgate.nettandfonline.com

These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. acgpubs.org The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, for some derivatives has been reported to be as low as 15 µg/mL. The presence of specific substituents, such as nitro and ethoxy groups, has been linked to enhanced antibacterial efficacy. longdom.org

In addition to their antibacterial properties, these derivatives have also shown promise as antifungal agents against pathogens like Candida albicans, Aspergillus niger, and Penicillium chrysogenum. longdom.orgtandfonline.comacgpubs.orglongdom.org The introduction of electron-withdrawing groups like nitro or halogens on the indazole ring appears to contribute to their antifungal potential. longdom.orgtandfonline.com

Furthermore, several this compound derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis. scielo.brscielo.br Some synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole have shown acceptable in vitro activity against the H37Rv strain of M. tuberculosis. scielo.brscielo.br Structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances this activity. scielo.brscielo.br

Table 2: Antimicrobial Spectrum of this compound Derivatives

| Compound Type | Organism | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Bromo-6-isopropyl-4-nitro-1H-indazole | Staphylococcus aureus, Escherichia coli | Antibacterial | MIC around 15 µg/mL | |

| 5-Nitro-1H-indazole sulfonamide/carbamate (B1207046) derivatives | L. bacillus, S. aureus, E. coli, P. florescensa | Antibacterial | Good activity observed for compounds 9a, 9f, and 9j. | acgpubs.org |

| 5-Nitro-1H-indazole sulfonamide/carbamate derivatives | A. niger, P. chrysogenum | Antifungal | Good activity for compounds 9a, 9d, 9f, and 9j. | acgpubs.org |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | M. tuberculosis (H37Rv strain) | Antitubercular | Acceptable in vitro activity. | scielo.brscielo.br |

| 6-nitro-benzo[g]indazole derivatives | N. gonorrhoeae | Antibacterial | MIC values of 62.5 and 250 μg/mL with no hemolytic activity. | nih.gov |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Several this compound derivatives have been explored for their potential to modulate inflammatory pathways. ontosight.aiscielo.brmdpi.comresearchgate.netscielo.brresearchgate.net Preliminary studies suggest that these compounds may exert anti-inflammatory effects by modulating the production of inflammatory cytokines and interfering with biochemical pathways involved in the inflammatory response.

A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were screened for their anti-inflammatory activity in vivo against albino rats, with some compounds showing acceptable results. scielo.brscielo.br The structural similarities of indazole derivatives to endogenous molecules like adenine (B156593) and guanine (B1146940) may allow them to interact with biological macromolecules involved in inflammation. researchgate.net

Enzyme Inhibition Studies (Beyond Kinases)

The inhibitory activity of this compound derivatives extends beyond kinases to other critical enzyme systems, most notably nitric oxide synthase.

Nitric Oxide Synthase (NOS) Isoform Inhibition (nNOS, iNOS, eNOS)

Nitric oxide (NO) is a crucial signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Dysregulation of NO production is linked to various pathological conditions. Certain nitro-1H-indazoles are potent inhibitors of NOS isoforms. nih.govcsic.esresearchgate.net

Interestingly, the position of the nitro group on the indazole ring plays a critical role in determining inhibitory properties. While several C-nitro-1H-indazoles exist, only 7-nitro-1H-indazoles have demonstrated significant inhibitory effects on NOS. nih.govresearchgate.net For example, 7-nitroindazole (B13768) is a well-known inhibitor of nNOS. researchgate.netacs.org Furthermore, fluorinated indazoles have been synthesized and shown to be selective inhibitors of nNOS and iNOS. ebi.ac.uknih.govcsic.es Some fluorinated derivatives exhibited potent inhibition of iNOS activity while having minimal effect on nNOS. ebi.ac.uknih.gov Theoretical models suggest that the inhibition mechanism involves interaction with the porphyrin cofactor of the enzyme. researchgate.net

Table 3: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Derivatives

| Compound | NOS Isoform(s) Inhibited | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Nitro-1H-indazoles | nNOS, iNOS | Only 7-nitro derivatives show significant inhibitory properties. | nih.govresearchgate.net |

| Fluorinated indazoles | nNOS, iNOS | Fluorination can increase inhibitory potency and selectivity for iNOS. | ebi.ac.uknih.govcsic.es |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS, iNOS | Inhibited nNOS by 63% and iNOS by 83%. | ebi.ac.uknih.gov |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS | Inhibited iNOS activity by 80% with no effect on nNOS. | ebi.ac.uknih.gov |

| 3-Bromo-7-nitroindazole | nNOS | Potent and selective inhibitor of nNOS over eNOS and iNOS. | chemsrc.com |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. researchgate.netrsc.org Its inhibition is a key strategy in cancer immunotherapy. nih.govresearchgate.net Derivatives of this compound have been identified as potent inhibitors of IDO1.

Research into 4,6-substituted-1H-indazole derivatives has shown that a nitro-aryl group at the C-4 position is beneficial for inhibitory activity. researchgate.netnih.gov Structure-activity relationship (SAR) analyses indicate that substituents at both the C-4 and C-6 positions of the 1H-indazole scaffold are critical for IDO1 inhibition. researchgate.netmdpi.com For instance, a series of nitro-aryl 1H-indazole derivatives were designed and synthesized, leading to the identification of compounds with dual inhibitory activity against both IDO1 and Tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism. nih.govx-mol.net

Among these, compound HT-37 emerged as a dual-target inhibitor with IC50 values of 0.91 μM for IDO1 and 0.46 μM for TDO. nih.govx-mol.net Another derivative, designated as compound 35 , displayed significant IDO1 inhibitory potency with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. researchgate.net This compound was also found to decrease the expression of INFγ-induced IDO1 in a concentration-dependent manner. researchgate.net The 1H-indazole structure is considered a novel key pharmacophore with potent IDO1 inhibitory activity, capable of interacting with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site. mdpi.com

Table 1: IDO1 Inhibitory Activity of this compound Derivatives

| Compound | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Source |

| Compound 35 | IDO1 | 0.74 μM | 1.37 μM (HeLa cells) | researchgate.net |

| TDO | 2.93 μM | 7.54 μM (A172 cells) | researchgate.net | |

| HT-37 | IDO1 & TDO | 0.91 μM (IDO1), 0.46 μM (TDO) | Not specified | nih.govx-mol.net |

Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in maintaining glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. researchgate.netgoogle.com Activators of this enzyme are a novel class of drug candidates for the treatment of Type 2 diabetes mellitus. researchgate.netgoogle.com Indazole derivatives, including indazole carboxamides, have been shown to exhibit antidiabetic activity by activating glucokinase, which in turn increases insulin (B600854) secretion. researchgate.net

The development of small molecule glucokinase activators has included a wide variety of scaffolds, and indazoles have emerged as a promising framework. researchgate.netgoogle.com A series of novel indazole and pyrazolopyridine-based activators were identified and optimized, leading to a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. researchgate.net While specific research focusing exclusively on this compound derivatives as glucokinase activators is detailed, the broader class of indazoles, which can include nitro-substituted compounds, is recognized for this therapeutic potential. google.comgoogle.com

Human Serum Paraoxonase 1 (PON1) Inhibition

Human serum paraoxonase 1 (PON1) is an antioxidant enzyme that protects against atherosclerosis and other conditions linked to oxidative stress. researchgate.netnih.govnih.gov While beneficial, the inhibition of PON1 by certain therapeutic agents is an important pharmacological consideration. nih.gov Studies have shown that some indazole derivatives can act as inhibitors of human PON1. researchgate.netnih.gov

In one study, various indazole compounds were evaluated for their in vitro inhibitory effects on the activity of purified human serum PON1. researchgate.netnih.gov The tested indazoles demonstrated competitive inhibition with Ki values ranging from 26.0 ± 3.00 to 111 ± 31.0 μM. researchgate.netnih.gov Molecular modeling studies confirmed that these indazole derivatives could bind within the active site of the enzyme. researchgate.net Although this research covered a range of indazoles, it highlights a potential interaction for this class of compounds, which would include nitro-substituted derivatives, with the PON1 enzyme. nih.gov

Table 2: In Vitro Inhibition of Human Serum Paraoxonase 1 (PON1) by Indazole Derivatives

| Compound Class | Ki Range (μM) | Inhibition Type | Source |

| Indazoles | 26.0 - 111 | Competitive | researchgate.netnih.gov |

Other Pharmacological Applications

Antiprotozoal and Anthelmintic Activities

Indazole derivatives are recognized as an attractive scaffold for developing agents against protozoal and helminthic infections. jmaterenvironsci.comscielo.br The nitroindazole core, in particular, has been incorporated into compounds with significant activity.

A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and showed biological potency against three species of Leishmania. taylorandfrancis.com Molecular docking studies suggested that these compounds act as excellent inhibitors of the parasite's trypanothione (B104310) reductase enzyme. nih.gov In another study, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide displayed notable leishmanocidal activity against three different Leishmania strains. uchile.clbvsalud.org Furthermore, 2-azetidinone derivatives of 6-nitro-1H-indazole have been reported to possess antiprotozoal activity. scielo.br Some 1H-indazole-4,7-quinones have also been noted for their anthelmintic and diuretic activities. thieme-connect.de

Table 3: Antiprotozoal Activity of Nitro-Indazole Derivatives

| Compound/Derivative Class | Target Organism | Biological Effect | Source |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Growth inhibition | taylorandfrancis.comnih.gov |

| 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Leishmania amazonensis, L. infantum, L. braziliensis | Leishmanocidal activity | uchile.clbvsalud.org |

| 2-azetidinone derivatives of 6-nitro-1H-indazole | Not specified | Antiprotozoal activity | scielo.br |

Antidiabetic Effects

The antidiabetic potential of nitro-indazole derivatives is closely linked to their ability to activate glucokinase, as discussed previously. researchgate.net By stimulating glucokinase in the liver and pancreas, these compounds can enhance glucose uptake and glycogen (B147801) synthesis, as well as promote insulin secretion, thereby lowering blood glucose levels. researchgate.netgoogle.com A patent for indazole derivatives as inhibitors of hormone-sensitive lipases also describes a compound derived from 6-nitro-1H-indazol-3-ol and notes its potential anti-diabetic effect. google.com The indazole scaffold is a key component in the design of new antidiabetic agents. nih.gov

Effects on Neurodegenerative Disorders

Indazole derivatives have been developed for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. taylorandfrancis.comsci-hub.seresearchgate.net The neuroprotective mechanisms often involve the modulation of key pathological processes such as protein phosphorylation and nitric oxide signaling. nih.govgoogle.com

Research has shown that 6-nitro-1H-indazole can inhibit the phosphorylation of tau protein, a key factor in the pathology of several neurodegenerative diseases, and exerts protective effects against apoptosis in cell models of Parkinson's disease. nih.gov This compound served as the parent nucleus for the development of 6-amino-1-methyl-indazole (AMI) , a novel small molecule that was found to improve Parkinson's disease markers by inhibiting tau phosphorylation. nih.gov Additionally, 7-nitroindazole is of particular interest for its ability to inhibit brain and spinal cord nitric oxide synthase, an action that is considered advantageous in treating neurodegenerative conditions. google.com

Table 4: Reported Neuroprotective Effects of Nitro-Indazole Derivatives

| Compound | Biological Effect | Relevance to Neurodegenerative Disease | Source |

| 6-Nitro-1H-indazole | Inhibition of tau protein phosphorylation; neuroprotective against apoptosis | Potential therapeutic for Parkinson's disease | nih.gov |

| 7-Nitroindazole | Inhibition of brain/spinal cord nitric oxide synthase | Potential therapeutic for neurodegenerative diseases | google.com |

| 6-amino-1-methyl-indazole (AMI) | Inhibition of tau phosphorylation | Improvement of Parkinson's disease markers | nih.gov |

Structure Activity Relationship Sar Studies and Drug Design Principles

Influence of the Nitro Group Position on Biological Activity and Reactivity

The position of the nitro group on the indazole ring is a critical determinant of the molecule's biological activity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole system, which in turn affects its reactivity and interaction with biological targets. ontosight.aiontosight.ai

Research has shown that the specific placement of the nitro group can enhance or diminish the therapeutic potential of indazole derivatives. For instance, studies on various C-nitro-1H-indazoles (3-, 4-, 5-, 6-, and 7-nitro) have indicated that only 7-nitro-1H-indazoles exhibit inhibitory properties against certain enzymes. researchgate.net In the context of anticancer activity, some studies have found that a nitro group at the 2-position of the indazole ring can lead to significant anticancer effects. longdom.org Conversely, shifting the nitro group from an ortho to a para position has been observed to cause a decrease in anticancer properties. longdom.org

The reactivity of the indazole ring is also affected by the nitro group's location. For example, 4-nitro-1H-indazole and its counterparts readily react with formaldehyde (B43269), whereas 7-nitro-1H-indazole does not under the same conditions. acs.org This difference in reactivity highlights the electronic influence of the nitro group's position on the indazole core. acs.org Furthermore, steric interactions can arise between the nitro group and adjacent substituents, such as a chlorine atom at the C-3 position in 4-nitroindazoles, which can affect the molecule's conformation and biological activity. arabjchem.org

The generation of reactive oxygen species (ROS) is another mechanism influenced by the nitro group's position. In some cases, the nitro group at the 5-position has been shown to induce ROS generation, leading to apoptosis in parasitic cells. researchgate.net This highlights the role of the nitro group in mediating biological effects through oxidative stress. researchgate.net

Effects of Substituents on the Indazole Ring System

The biological activity of this compound derivatives is significantly modulated by the nature and position of other substituents on the indazole ring. These substitutions can influence the molecule's potency, selectivity, and pharmacokinetic properties.

SAR studies have provided valuable insights into how different substituents impact biological efficacy. For example, the introduction of a 4-fluoro substituent on the indazole ring has been shown to enhance anticancer efficacy. longdom.orglongdom.org Similarly, the presence of an ethoxy group at the 6th position, particularly in conjunction with an ortho-positioned nitro group, has been found to improve antibacterial activity. longdom.org The presence of a hydroxyl group at the 3-position has also been noted to enhance anticancer activity in some derivatives. longdom.org

The electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as halogens (chloro, bromo) and the nitro group itself, are often associated with increased biological activity. scielo.br For instance, in a series of 2-azetidinone derivatives of 6-nitro-1H-indazole, compounds with a nitro group showed higher antimicrobial and antitubercular activity compared to those with chloro or bromo substituents. scielo.br This suggests that the electron-withdrawing nature of these groups is beneficial for these specific activities. scielo.br

Conversely, the introduction of electron-rich substituents can also lead to potent biological activity, particularly in the context of antifungal agents, where they can facilitate stronger interactions with fungal targets. longdom.org The lipophilicity of the molecule, influenced by substituents like a 4-methoxybenzoyl group, can also affect its interactions with biological targets. ontosight.ai

The following table summarizes the observed effects of various substituents on the biological activity of nitro-indazole derivatives based on available research findings.

| Substituent | Position | Effect on Biological Activity | Reference |

| 4-Fluoro | Indazole Ring | Enhanced anticancer efficacy | longdom.orglongdom.org |

| 6-Ethoxy | Indazole Ring | Improved antibacterial activity (with ortho-nitro) | longdom.org |

| 3-Hydroxy | Indazole Ring | Enhanced anticancer activity | longdom.org |

| Nitro | General | Increased antimicrobial and antitubercular activity | scielo.br |

| Chloro/Bromo | General | Increased antimicrobial and antitubercular activity | scielo.br |

| Electron-rich groups | Aromatic Ring | Stronger antifungal efficacy | longdom.org |

| 4-Methoxybenzoyl | N-1 Position | Influences lipophilicity and target interaction | ontosight.ai |

Quantitative Structure-Activity Relationship (QSAR) Modeling